molecular formula C23H22FN3O2 B2983164 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-82-0

2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2983164
CAS No.: 2097889-82-0
M. Wt: 391.446
InChI Key: OJDAOIXKSJDGQA-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of a piperidine ring, a fluorobenzoyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 1-(2-fluorobenzoyl)piperidine.

    Alkylation Step: The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group at the 4-position of the piperidine ring.

    Cyclization to Form the Dihydropyridazinone Core: The final step involves the cyclization of the alkylated piperidine intermediate with a hydrazine derivative to form the dihydropyridazinone core. This step typically requires heating under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone core, potentially converting it to a hydroxyl group.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the dihydropyridazinone core.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential activity on central nervous system targets.

    Pharmacology: The compound can be studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action.

    Biological Studies: It can be used in biological assays to study its effects on cell lines and animal models, particularly in the context of neurological disorders.

    Industrial Applications: The compound may also find use in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood but is believed to involve interactions with central nervous system receptors. The piperidine ring and the fluorobenzoyl group are likely critical for binding to these receptors, while the dihydropyridazinone core may play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: Similar structure but with a chlorine atom instead of fluorine.

    2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c24-20-9-5-4-8-19(20)23(29)26-14-12-17(13-15-26)16-27-22(28)11-10-21(25-27)18-6-2-1-3-7-18/h1-11,17H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAOIXKSJDGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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